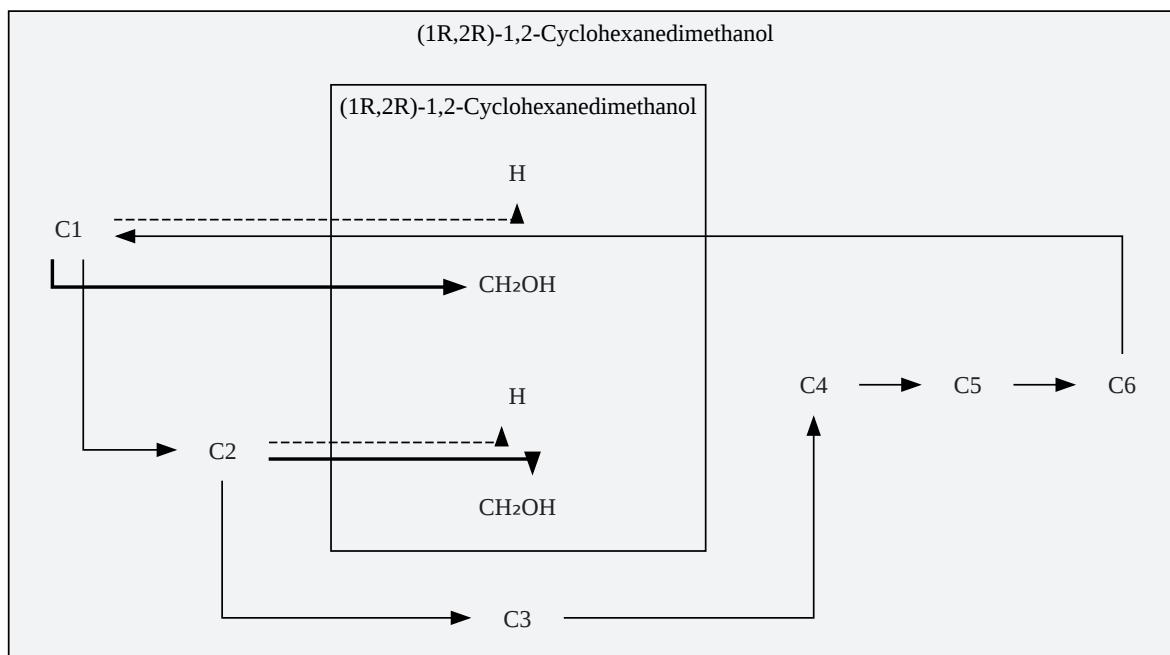


A Comprehensive Spectroscopic Guide to (1R,2R)-1,2-Cyclohexanedimethanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(1R,2R)-1,2-Cyclohexanedimethanol
Cat. No.:	B1354777


[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction

(1R,2R)-1,2-Cyclohexanedimethanol is a chiral diol that serves as a valuable building block in asymmetric synthesis.^{[1][2][3][4][5]} Its rigid cyclohexane backbone and defined stereochemistry make it a sought-after precursor for chiral ligands, catalysts, and pharmaceutical intermediates.^[6] Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a thorough understanding of its spectroscopic characteristics. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(1R,2R)-1,2-Cyclohexanedimethanol**, grounded in established analytical principles and field-proven methodologies.

The molecular structure, with its specific stereochemistry, dictates the unique spectral fingerprint of the compound. The two hydroxymethyl groups are in a trans-diaxial or trans-diequatorial conformation relative to each other on the cyclohexane ring, with the diequatorial conformation generally being more stable.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **(1R,2R)-1,2-Cyclohexanedimethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. For **(1R,2R)-1,2-Cyclohexanedimethanol**, both ¹H and ¹³C NMR provide critical information about its carbon skeleton and the chemical environment of each proton.

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation.[7][8] A compromised sample can lead to poor resolution, spectral artifacts, and inaccurate interpretation.

Methodology:

- Analyte Weighing: Accurately weigh 10-20 mg of **(1R,2R)-1,2-Cyclohexanedimethanol** for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[8]
- Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is common for nonpolar organic compounds.[8] For observing clear hydroxyl proton coupling, a non-exchanging solvent like DMSO-d₆ is superior as it forms strong hydrogen bonds, which slows down proton exchange.[9][10]
- Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][11] Gently vortex or sonicate to ensure complete dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution into a high-quality NMR tube (e.g., Wilmad or Norell).[7][11] To prevent interference with shimming, filter the solution through a small plug of glass wool in the pipette to remove any particulate matter.[12]
- Capping and Labeling: Securely cap the NMR tube to prevent evaporation and contamination.[8] Label the tube clearly with a permanent marker.[7][11]
- Cleaning: Wipe the exterior of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove fingerprints and dust before insertion into the spectrometer. [8]

¹H NMR Spectroscopy

The ¹H NMR spectrum of **(1R,2R)-1,2-Cyclohexanedimethanol** is complex due to the overlapping signals of the cyclohexane ring protons. However, key resonances for the hydroxymethyl groups are typically well-resolved.

Table 1: Representative ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.7 - 3.5	Multiplet	4H	-CH ₂ OH
~2.5 (variable)	Broad Singlet	2H	-OH
~1.8 - 1.6	Multiplet	2H	-CH-CH ₂ OH
~1.5 - 1.1	Multiplet	8H	Cyclohexyl -CH ₂ -

Interpretation and Causality:

- CH₂OH Protons (δ ~3.7 - 3.5 ppm): These protons are adjacent to an electronegative oxygen atom, causing them to be deshielded and appear downfield. They typically present as a multiplet due to coupling with the adjacent methine proton (-CH-) and potentially complex second-order coupling effects.
- OH Protons (δ ~2.5 ppm): The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent.[9][13] In aprotic solvents like CDCl₃, they often appear as a broad singlet due to rapid chemical exchange with trace amounts of water or other alcohol molecules.[9] In DMSO-d₆, this exchange is slowed, and the peak becomes sharper, often showing coupling to the adjacent -CH₂- protons.[10][14]
- Methine Protons (-CH-CH₂OH, δ ~1.8 - 1.6 ppm): These are the protons on the cyclohexane ring to which the hydroxymethyl groups are attached. Their signal is often obscured by other ring protons but is expected to be in this upfield region.
- Cyclohexyl Protons (-CH₂-, δ ~1.5 - 1.1 ppm): The eight remaining protons on the cyclohexane ring produce a complex series of overlapping multiplets in the aliphatic region of the spectrum. The rigid chair-like conformation leads to distinct chemical shifts for axial and equatorial protons, further complicated by geminal and vicinal coupling.

¹³C NMR Spectroscopy

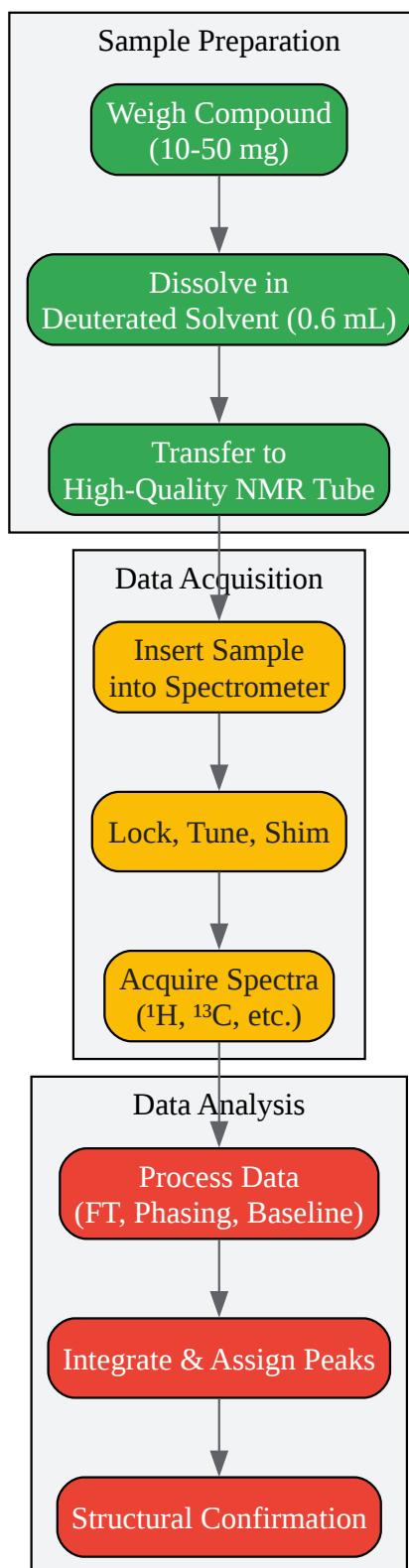

The ¹³C NMR spectrum provides a clear count of the unique carbon environments in the molecule. Due to the molecule's C₂ symmetry, only four distinct carbon signals are expected.

Table 2: Representative ^{13}C NMR Data (100 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~67-69	- CH_2OH
~40-42	- $\text{CH}-\text{CH}_2\text{OH}$
~28-30	C3/C6 of Cyclohexyl
~24-26	C4/C5 of Cyclohexyl

Interpretation and Causality:

- - CH_2OH Carbon (δ ~67-69 ppm): This carbon is deshielded due to its direct attachment to an electronegative oxygen atom, resulting in the most downfield signal.
- - $\text{CH}-\text{CH}_2\text{OH}$ Carbon (δ ~40-42 ppm): The methine carbon, being a tertiary carbon and attached to the hydroxymethyl group, appears at an intermediate chemical shift.
- Cyclohexyl Carbons (δ ~24-30 ppm): The remaining four carbons of the cyclohexane ring are chemically equivalent in pairs (C3/C6 and C4/C5) due to the molecule's symmetry. They appear in the typical aliphatic region for cycloalkanes.

[Click to download full resolution via product page](#)

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for **(1R,2R)-1,2-Cyclohexanedimethanol** is dominated by absorptions from the O-H and C-H bonds.

Table 3: Key IR Absorption Bands

Frequency Range (cm ⁻¹)	Bond	Description of Vibration
3600 - 3200	O-H	Broad, strong; H-bonding
3000 - 2850	C-H	Strong; sp ³ C-H stretch
1470 - 1440	C-H	Medium; CH ₂ scissoring
~1050	C-O	Strong; C-O stretch (primary alcohol)

Interpretation and Causality:

- O-H Stretch (3600 - 3200 cm⁻¹): The most prominent feature is a very broad and strong absorption band in this region. This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules, a characteristic feature of alcohols in the condensed phase.[15]
- C-H Stretch (3000 - 2850 cm⁻¹): Strong peaks just below 3000 cm⁻¹ are indicative of stretching vibrations from the sp³-hybridized C-H bonds of the cyclohexane ring and the methylene groups.
- C-O Stretch (~1050 cm⁻¹): A strong, sharp peak around 1050 cm⁻¹ corresponds to the stretching vibration of the C-O single bond, which is characteristic of primary alcohols.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For alcohols, the molecular ion peak can be weak or absent in Electron Ionization (EI) mass spectra.[16]

Table 4: Expected Fragments in EI-MS

m/z Value	Proposed Fragment	Interpretation
144	$[\text{C}_8\text{H}_{16}\text{O}_2]^+$	Molecular Ion (M^+) - may be low abundance or absent
126	$[\text{M} - \text{H}_2\text{O}]^+$	Loss of a water molecule
113	$[\text{M} - \text{CH}_2\text{OH}]^+$	Loss of a hydroxymethyl radical
98	$[\text{M} - \text{H}_2\text{O} - \text{C}_2\text{H}_4]^+$	Loss of water followed by retro-Diels-Alder
81	$[\text{C}_6\text{H}_9]^+$	Cyclohexenyl cation from ring fragmentation
55	$[\text{C}_4\text{H}_7]^+$	Further fragmentation

Interpretation and Causality:

- Molecular Ion (m/z 144): The molecular ion (M^+), corresponding to the molecular weight of 144.21 g/mol, may be observed.[17][18] However, alcohols often undergo rapid fragmentation, making this peak very small or entirely absent.[16][19]
- Loss of Water (m/z 126): A common fragmentation pathway for alcohols is the elimination of a water molecule (18 Da), leading to a peak at M-18.[20]
- Alpha-Cleavage (m/z 113): Cleavage of the C-C bond adjacent to the oxygen atom is a favorable process.[16] This results in the loss of a hydroxymethyl radical ($\bullet\text{CH}_2\text{OH}$, 31 Da), giving a prominent peak at m/z 113.
- Ring Fragmentation (m/z 81, 55): The cyclohexane ring can undergo complex fragmentation, often leading to a characteristic series of peaks corresponding to unsaturated carbocation fragments, such as the cyclohexenyl cation at m/z 81.[19] This pattern arises from the energetic instability of the initial molecular ion, which readily breaks apart into smaller, more stable charged particles and uncharged radicals.[21]

Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and self-validating spectroscopic profile for **(1R,2R)-1,2-Cyclohexanedimethanol**. ^1H and ^{13}C NMR confirm the carbon-hydrogen framework and stereochemical arrangement, IR spectroscopy identifies the key hydroxyl functional groups, and mass spectrometry verifies the molecular weight and predictable fragmentation pathways. This guide serves as a foundational reference for researchers, enabling confident identification, quality assessment, and utilization of this important chiral synthon in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C [pubs.rsc.org]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. [scispace.com](https://www.scispace.com) [scispace.com]
- 6. High-Purity (1R,2R) 1,2 Cyclohexanedimethanol at Best Price, Industrial & Pharmaceutical Grade [jigspharma.com]
- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 9. [reddit.com](https://www.reddit.com) [reddit.com]
- 10. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. [reddit.com](https://www.reddit.com) [reddit.com]

- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. rel-(1R,2R)-1,2-Cyclohexanedimethanol | C8H16O2 | CID 11217323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. (1R,2R)-1,2-Cyclohexanedimethanol - SRIRAMCHEM [sriramchem.com]
- 19. Mass Spectrometry [www2.chemistry.msu.edu]
- 20. whitman.edu [whitman.edu]
- 21. chemguide.co.uk [chemguide.co.uk]
- To cite this document: BenchChem. [A Comprehensive Spectroscopic Guide to (1R,2R)-1,2-Cyclohexanedimethanol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354777#spectroscopic-data-nmr-ir-ms-of-1r-2r-1-2-cyclohexanedimethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com